(E)-methyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound notable for its unique structural features and potential biological activities. This compound includes a methyl ester functional group, a cyano group, and a thiazole ring, which contribute to its chemical reactivity and possible pharmacological applications. The molecular formula of this compound is , and it has a molecular weight of approximately 389.47 g/mol.
This compound can be classified as an organic molecule due to its carbon-based structure, which includes various functional groups such as esters, amines, and nitriles. It is often sourced from chemical suppliers that specialize in research-grade compounds, making it suitable for various scientific applications . The compound's CAS number is 1021263-17-1, which helps in identifying it within chemical databases.
The synthesis of (E)-methyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate can be achieved through several synthetic routes. Common methods include:
These methods highlight the versatility of synthetic pathways available for this compound, allowing for modifications that could enhance its biological activity or alter its properties .
The molecular structure of (E)-methyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate can be detailed as follows:
The InChI representation for this compound is: InChI=1S/C22H19N3O2S/c1-3-15-4-6-16(7-5-15)20-14-28-21(25-20)18(12-23)13-24-19-10-8-17(9-11-19)22(26)27-2/h4-11,13-14,24H,3H2,1-2H3/b18-13+.
Key properties include:
The chemical behavior of (E)-methyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate can be analyzed through various types of reactions:
These reactions are crucial for understanding how the compound can be utilized in synthetic pathways or modified for enhanced activity .
The mechanism of action for (E)-methyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate may involve:
Data from computer-aided prediction tools indicate potential pharmacological applications based on structural characteristics .
While specific physical properties such as density and boiling point are not readily available for (E)-methyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate, general observations about similar compounds suggest:
Key chemical properties include:
(E)-methyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yvinyl)amino)benzoate has diverse applications in scientific research:
This compound's unique combination of functional groups suggests it may confer distinct biological activities not present in other similar compounds .
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8